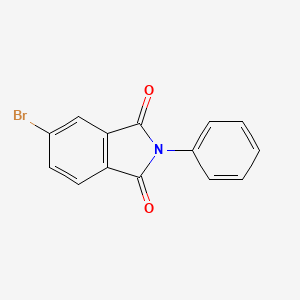

5-Bromo-2-phenylisoindole-1,3-dione

Übersicht

Beschreibung

5-Bromo-2-phenylisoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole-1,3-diones. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenylisoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindole-1,3-dione scaffold . The reaction conditions often include the use of a solvent such as toluene and a catalyst like glacial acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position is highly reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key Observations

-

Halogen Exchange : The bromine substituent can be replaced by other halogens (e.g., fluorine, chlorine) under mild conditions. For example, reactions with KI/CuI in DMF facilitate iodine substitution .

-

Polar Group Introduction : Substitution with methoxy (-OMe) or nitro (-NO₂) groups alters mesophase stability, as observed in thermal studies of analogous compounds .

Oxidation and Reduction

The isoindole-1,3-dione core exhibits redox activity:

Oxidation

-

The compound can be oxidized to form quinone-like structures under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the isoindole ring, yielding tetrahydroisoindole derivatives .

Thermal Behavior and Phase Transitions

Thermal analysis reveals distinct liquid crystalline (LC) properties influenced by substituents:

| Substituent (X) | Phase Transition Behavior (SmA Range) | Stability Trend | Source |

|---|---|---|---|

| -Br | Monotropic SmA phase | Low stability | |

| -Me | Enantiotropic SmA (70°C range) | High stability | |

| -NO₂ | Crystalline, no LC phase | N/A |

-

Bromine’s large atomic size and polarizability disrupt molecular packing, reducing mesophase stability compared to smaller substituents like -Me .

Intermediate for Functional Materials

-

Used to synthesize fluorinated liquid crystals via substitution with perfluoroalkyl chains, enhancing thermal stability .

-

Serves as a precursor for pharmaceuticals and agrochemicals due to its reactive bromine site .

Mechanistic Insights

-

Steric Effects : Moving substituents from the 5- to 4-position (e.g., Br → 4-Br) reduces molecular symmetry, lowering melting points and suppressing LC phases .

-

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase dipole interactions but promote crystallization over mesophase formation .

Halogen-Modified Derivatives

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-phenylisoindole-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It serves as a building block for the development of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Fluoro-2-phenylisoindole-1,3-dione

- 5-Chloro-2-phenylisoindole-1,3-dione

- 5-Iodo-2-phenylisoindole-1,3-dione

Uniqueness

5-Bromo-2-phenylisoindole-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Biologische Aktivität

5-Bromo-2-phenylisoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: CHBrN\O

- Molecular Weight: 304.13 g/mol

- Melting Point: 204-207 °C

- Density: 1.3 g/cm³

Synthesis

The synthesis of this compound typically involves the bromination of 2-phenylisoindole-1,3-dione. Various methods have been reported in the literature, including:

- Bromination using bromine in acetic acid , which yields the brominated product with high efficiency.

- Metal-catalyzed reactions , which can enhance selectivity and yield.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures treated with the compound.

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. For example:

- A549 (lung cancer) cells showed a decrease in viability upon treatment with increasing concentrations of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| MCF7 | 30 |

| HeLa | 22 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways: It may influence various signaling pathways related to inflammation and cancer progression.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics. -

Cancer Research:

In another study focusing on lung cancer cells, researchers observed that treatment with this isoindole derivative resulted in significant apoptosis, suggesting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

5-bromo-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDLHMORTSMJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356868 | |

| Record name | STK377074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82104-66-3 | |

| Record name | STK377074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.